![molecular formula C10H10ClNO B1596779 2-(4-Chlorophenoxy)-2-methylpropanenitrile CAS No. 24889-11-0](/img/structure/B1596779.png)
2-(4-Chlorophenoxy)-2-methylpropanenitrile
Overview
Description
“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .
Chemical Reactions Analysis
The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .
Scientific Research Applications
Agrochemical Impurities and Environmental Impact
A study examined the profile and amount of dioxin impurity in agrochemicals, which included chemicals like 2,4-dichlorophenoxyacetic acid (2,4-D). This research is significant for understanding the environmental impact and safety of these chemicals in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).
Catalytic Applications in Organic Synthesis
Research on methyltrioxorhenium, a catalyst used in organic synthesis, sheds light on the transformation processes of aromatic compounds, relevant to the broader field of organic chemistry and possibly including compounds like 2-(4-Chlorophenoxy)-2-methylpropanenitrile (Mejía & Togni, 2012).
Environmental Degradation Studies
Studies on the degradation of chlorophenols, like 4-chlorophenol, provide insights into the environmental fate of similar chlorophenoxy compounds. Understanding these degradation mechanisms is crucial for assessing the environmental impact of such compounds (Sharma, Mukhopadhyay, & Murthy, 2012).
Photocatalytic Degradation Methods
Research on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper sulfate has implications for the removal of similar contaminants from the environment. This study contributes to developing more effective methods for purifying water and soil from such pollutants (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that it acts in the central nervous system (cns) rather than directly on skeletal muscle . It is also known to block nerve impulses or pain sensations that are sent to the brain .
Mode of Action
Its effects are measured mainly by subjective responses . It is believed to interact with its targets in the CNS, leading to changes in nerve impulse transmission .
Biochemical Pathways
It is known that it can induce oxidative stress in certain organisms . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that it is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of this compound is between 2.3-5 hours .
Result of Action
It is known to block nerve impulses or pain sensations that are sent to the brain . This can lead to a reduction in perceived pain, making it useful in the treatment of certain painful conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanenitrile. For example, it has been shown to have toxic effects on non-target aquatic plants, leading to a decline in growth and induced oxidative stress . This suggests that the compound’s action can be influenced by its presence in aquatic environments .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFRDUXBGWJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381781 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24889-11-0 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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